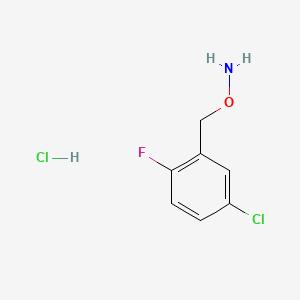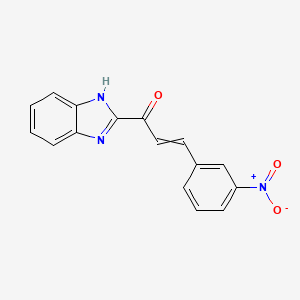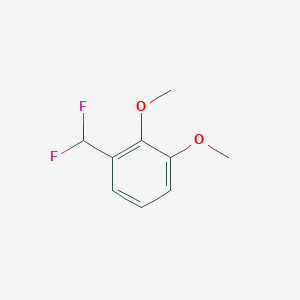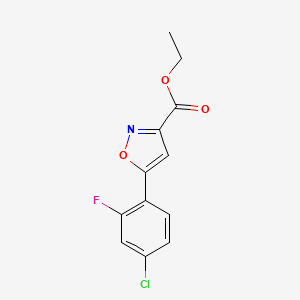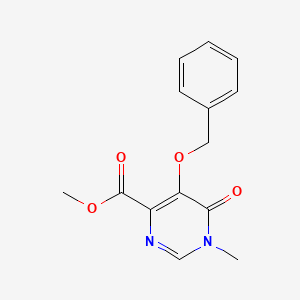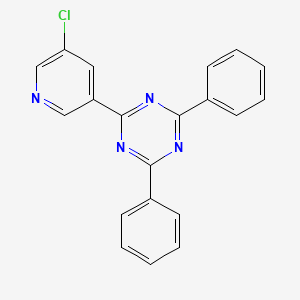
2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a 5-chloro-3-pyridyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-pyridinecarboxylic acid with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with cyanuric chloride to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-pyridineboronic acid: Used in similar applications, particularly in the synthesis of complex molecules.
3-Chloro-4-fluorophenyl isocyanate: Another compound with similar reactivity and applications.
Uniqueness
2-(5-Chloro-3-pyridyl)-4,6-diphenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C20H13ClN4 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(5-chloropyridin-3-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C20H13ClN4/c21-17-11-16(12-22-13-17)20-24-18(14-7-3-1-4-8-14)23-19(25-20)15-9-5-2-6-10-15/h1-13H |
InChI Key |
UKXLDLFJDNDOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CN=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



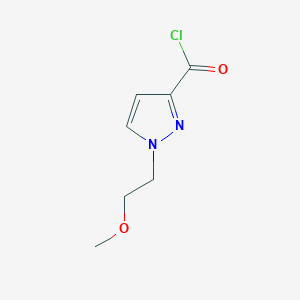
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
